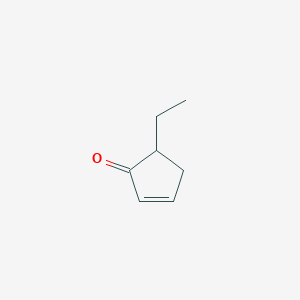
5-Ethylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O It is a cyclopentenone derivative, characterized by a five-membered ring with a double bond and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4-pentadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-ethylcyclopent-2-en-1-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the ketone oxygen can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Ethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Ethylcyclopent-2-en-1-one exerts its effects involves interactions with various molecular targets. The compound’s ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simpler ketone with a five-membered ring but without the ethyl group.
Cyclopent-2-en-1-one: Similar structure but lacks the ethyl substituent.
5-Methylcyclopent-2-en-1-one: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
5-Ethylcyclopent-2-en-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to its analogs
Propiedades
Número CAS |
34094-63-8 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
5-ethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h3,5-6H,2,4H2,1H3 |
Clave InChI |
ZUWLMAOLTHLUHS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



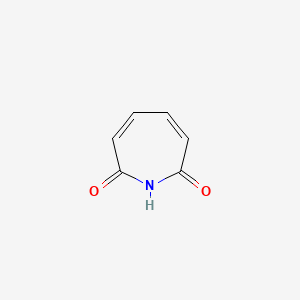
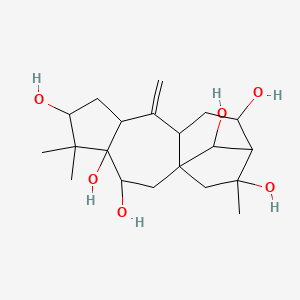

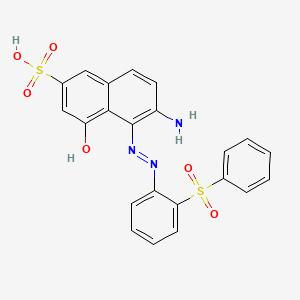
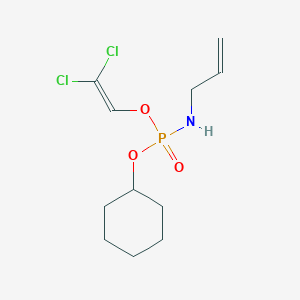


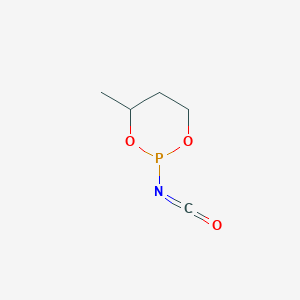

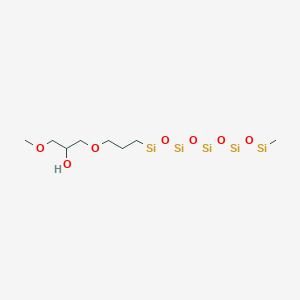
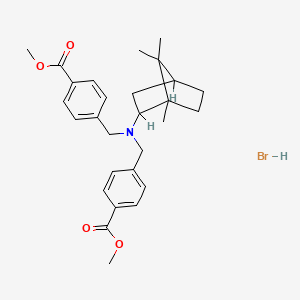
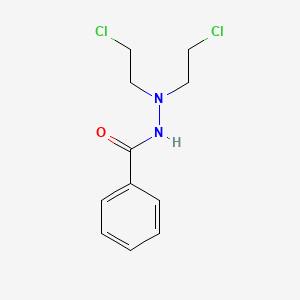
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
